Cas no 4770-03-0 (3-Nitro-1H-indole)

3-Nitro-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 3-Nitro-1H-indole
- 3-Nitroindole
- 1H-Indole, 3-nitro-
- 3-Nitro-indol
- 3-nitro-indole
- AK117845
- CTK1D1612
- KB-236703
- QC-5740
- SureCN1849779
- LSMXNZJFLGIPMS-UHFFFAOYSA-N
- 6512AB
- FCH1138725
- AX8243909
- ST2405159
-
- MDL: MFCD13178651
- Inchi: 1S/C8H6N2O2/c11-10(12)8-5-9-7-4-2-1-3-6(7)8/h1-5,9H
- InChI Key: LSMXNZJFLGIPMS-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C21)=O
Computed Properties
- Exact Mass: 162.04298
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 190
- XLogP3: 2.4
- Topological Polar Surface Area: 61.6
Experimental Properties
- PSA: 58.93
3-Nitro-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MQ100-200mg |
3-Nitro-1H-indole |
4770-03-0 | 98% | 200mg |
370.0CNY | 2021-08-04 | |
abcr | AB440578-1 g |
3-Nitro-1H-indole; . |
4770-03-0 | 1g |
€318.80 | 2023-04-22 | ||
Apollo Scientific | OR940839-250mg |
3-Nitro-1H-indole |
4770-03-0 | 98% | 250mg |
£44.00 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N48220-100mg |
3-Nitro-1H-indole |
4770-03-0 | 100mg |
¥236.0 | 2021-09-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N846122-250mg |
3-Nitro-1H-indole |
4770-03-0 | 98% | 250mg |
653.00 | 2021-05-17 | |
abcr | AB440578-10 g |
3-Nitro-1H-indole; . |
4770-03-0 | 10g |
€1,261.60 | 2022-06-10 | ||
eNovation Chemicals LLC | Y1047046-1g |
3-nitroindole |
4770-03-0 | 98% | 1g |
$115 | 2024-06-07 | |
Chemenu | CM147067-1g |
3-Nitro-1H-indole |
4770-03-0 | 95%+ | 1g |
$*** | 2023-03-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N48220-250mg |
3-Nitro-1H-indole |
4770-03-0 | 250mg |
¥356.0 | 2021-09-04 | ||
ChemScence | CS-W005280-250mg |
3-Nitro-1H-indole |
4770-03-0 | 98.34% | 250mg |
$68.0 | 2022-04-27 |
3-Nitro-1H-indole Related Literature
-
Hua Zhang,Rong-Chuan Su,Yu-Li Qin,Xiao-Juan Wang,Dan Chen,Xiao-Rong Liu,Yu-Xin Jiang,Peng Zhao RSC Adv. 2023 13 26581
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Sheba Ann Babu,Rajalekshmi A. R.,Nitha P. R.,Vishnu K. Omanakuttan,Rahul P.,Sunil Varughese,Jubi John Org. Biomol. Chem. 2021 19 1807
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Adedamola Shoberu,Cheng-Kun Li,Hai-Feng Qian,Jian-Ping Zou Org. Chem. Front. 2021 8 5821
Additional information on 3-Nitro-1H-indole
3-Nitro-1H-indole (CAS No. 4770-03-0): A Comprehensive Overview
3-Nitro-1H-indole, also known as indole-3-nitrile or 5-nitroindole, is a significant organic compound with the CAS registry number 4770-03-0. This compound belongs to the family of indole derivatives, which are widely studied in various fields of chemistry, biology, and materials science due to their unique structural and functional properties.
The molecular structure of 3-nitro-1H-indole consists of a fused bicyclic system comprising a benzene ring and a pyrrole ring, with a nitro group (-NO₂) attached at the 3-position of the indole ring. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a versatile building block in organic synthesis.
Recent advancements in synthetic chemistry have led to innovative methods for the preparation of 3-nitro-1H-indole and its derivatives. One notable approach involves the nitration of indole using mixed acid systems, followed by selective substitution reactions to introduce functional groups at specific positions on the ring. These methods have been optimized to achieve high yields and selectivity, making them suitable for large-scale production.
The applications of 3-nitro-1H-indole span across multiple disciplines. In pharmacology, this compound serves as a valuable intermediate in the synthesis of bioactive molecules, including potential anti-tumor agents and anti-inflammatory drugs. Its ability to modulate cellular signaling pathways makes it an attractive candidate for drug discovery programs targeting various diseases.
In materials science, 3-nitro-1H-indole has been explored as a precursor for the development of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The nitro group acts as a coordinating ligand, enabling the formation of stable networks with tailored properties for applications in gas storage, catalysis, and sensing technologies.
Recent studies have also highlighted the role of 3-nitro-1H-indole in photochemistry and optoelectronics. Researchers have demonstrated that this compound can be incorporated into light-emitting diodes (LEDs) and solar cells, contributing to enhanced device performance through its unique electronic characteristics.
Furthermore, the environmental impact of 3-nitro-1H-indole has been a topic of interest in green chemistry research. Scientists are investigating sustainable synthesis routes that minimize waste generation and reduce reliance on hazardous reagents, aligning with global efforts toward more eco-friendly chemical processes.
In conclusion, 3-nitro-1H-indole (CAS No. 4770-03-0) stands as a pivotal compound in contemporary chemical research, offering diverse applications across multiple domains. Its structural versatility and functional diversity continue to inspire innovative studies, underscoring its importance in advancing scientific knowledge and technological applications.
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